molecular formula C8H12O3 B12659843 8-Oxooct-4-enoic acid CAS No. 55348-85-1

8-Oxooct-4-enoic acid

Cat. No.: B12659843
CAS No.: 55348-85-1
M. Wt: 156.18 g/mol
InChI Key: BESKFJNLFBROGY-OWOJBTEDSA-N
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Description

8-Oxooct-4-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Oxooct-4-enoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of oct-4-enoic acid. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product.

Another method involves the aldol condensation of butanal with acetaldehyde, followed by oxidation. The reaction conditions for this method include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, followed by oxidation with an appropriate oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow oxidation of oct-4-enoic acid using a catalytic system. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Oxooct-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-hydroxyoct-4-enoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 8-Hydroxyoct-4-enoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Oxooct-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-oxooct-4-enoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyoct-4-enoic acid: A reduced form of 8-oxooct-4-enoic acid.

    Oct-4-enoic acid: The precursor to this compound.

    8-Chlorooct-4-enoic acid: A halogenated derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

55348-85-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(E)-8-oxooct-4-enoic acid

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+

InChI Key

BESKFJNLFBROGY-OWOJBTEDSA-N

Isomeric SMILES

C(CC=O)/C=C/CCC(=O)O

Canonical SMILES

C(CC=O)C=CCCC(=O)O

Origin of Product

United States

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